2-(Benzylthio)quinoline
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Overview
Description
2-(Benzylthio)quinoline is an organic compound with the molecular formula C16H13NS. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline ring system substituted with a benzylthio group at the 2-position, making it a unique and valuable molecule for various scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 2-(Benzylthio)quinoline are bacterial enzymes of the class II topoisomerase family, namely gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
This compound acts by converting its targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This conversion is achieved by forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling .
Biochemical Pathways
The action of this compound affects the kynurenine pathway of tryptophan catabolism leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) . As a precursor for NAD+, this compound can direct a portion of tryptophan catabolism toward replenishing cellular NAD+ levels in response to inflammation and infection .
Pharmacokinetics
The pharmacokinetics of this compound, like other quinolones, involves absorption, distribution, metabolism, and excretion (ADME). Quinolones are known for their high bioavailability, excellent tissue penetration, and relative low toxicity . .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By disrupting the function of gyrase and topoisomerase IV, this compound prevents bacterial DNA replication, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)quinoline typically involves the reaction of quinoline with benzylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the benzylthiol, followed by nucleophilic substitution at the 2-position of the quinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylthio)quinoline undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Functionalized quinoline derivatives
Scientific Research Applications
2-(Benzylthio)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-(Benzylthio)aniline
- 2-(Benzylthio)acetophenone
- 2-(Benzylthio)acetamide
Comparison: 2-(Benzylthio)quinoline is unique due to its quinoline ring system, which imparts distinct chemical and biological properties compared to other benzylthio-substituted compounds. The presence of the quinoline ring enhances its potential as a pharmacophore, making it more versatile in drug discovery and development .
Properties
IUPAC Name |
2-benzylsulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-2-6-13(7-3-1)12-18-16-11-10-14-8-4-5-9-15(14)17-16/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGSEZUHJSTFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116249-87-7 |
Source
|
Record name | 2-(BENZYLTHIO)QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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